2,5-Difluoronitrobenzene

Overview

Description

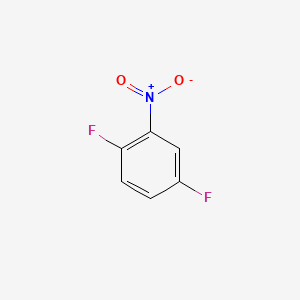

2,5-Difluoronitrobenzene (2,5-DFNB; CAS 364-74-9) is a fluorinated nitroaromatic compound with the molecular formula C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol . It is a pale yellow liquid at room temperature, with a melting point of 11–12°C and a boiling point of 206.5°C at atmospheric pressure. The compound is insoluble in water and has a density of 1.467 g/cm³ . Its structure features nitro (-NO₂) and fluorine (-F) groups at the 2- and 5-positions of the benzene ring, respectively, which significantly influence its electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluoronitrobenzene can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves reacting 2-chloro-5-fluoronitrobenzene with an alkali metal fluoride, such as lithium fluoride, at temperatures ranging from 50 to 250 degrees Celsius . The reaction proceeds as follows:

C6H3ClFNO2+LiF→C6H3F2NO2+LiCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperatures and pressures .

Chemical Reactions Analysis

Key Data:

| Parameter | Value |

|---|---|

| Substrate | 1,4-Difluorobenzene |

| Nitrating Agent | KNO₃ (1.45 kg) |

| Catalyst/Medium | H₂SO₄ (5.8 L) |

| Reaction Time | Until completion (GC monitoring) |

| Yield | 83% |

| Purity | 99% |

Nucleophilic Aromatic Substitution

The fluorine atoms in this compound undergo substitution reactions with strong nucleophiles. A notable example is the synthesis of this compound itself via displacement of chlorine in 2-chloro-5-fluoronitrobenzene .

General Reaction Scheme:

Substrate : 2-Chloro-5-fluoronitrobenzene

Reagents :

-

Alkali metal fluorides (e.g., KF)

-

Polar aprotic solvents (e.g., dimethyl sulfoxide, sulfolane)

Conditions :

-

Temperature: 100–160°C

-

Catalysts: Crown ethers (e.g., 18-crown-6)

Experimental Findings:

The table below summarizes optimized conditions from patent data :

| Example | Solvent | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 1 | DMSO | None | 160 | 12 | 66 | 32 | 45 |

| 4 | DMSO | 18-crown-6 | 160 | 3 | 56 | 31 | 55 |

| 5 | Sulfolane | None | 160 | 12 | 85 | 46 | 54 |

Key Observations :

-

Crown ethers enhance reaction rates and selectivity by complexing with K⁺ ions, increasing fluoride nucleophilicity.

-

Sulfolane outperforms DMSO in yield due to higher thermal stability .

-

Prolonged reaction times improve conversion but may reduce selectivity due byproduct formation.

Stability and Side Reactions

Scientific Research Applications

Agrochemical Applications

Key Intermediates in Herbicides and Insecticides

2,5-Difluoronitrobenzene serves as a crucial building block in the production of several agrochemicals, particularly herbicides and insecticides. The compound is instrumental in synthesizing fluoroanilines, which are vital intermediates for various agricultural chemicals:

- Herbicides : It is used to produce herbicides such as diflufenican, flufenacet, and flurtamone. These herbicides are effective against a wide range of weeds in crops like wheat, barley, and rapeseed .

- Insecticides : The synthesis of insecticides like fipronil and pyrazole also involves this compound. These insecticides are utilized to control pests in crops such as cotton and rice .

Table 1: Agrochemicals Derived from this compound

| Agrochemical Type | Example Compounds | Crop Targets |

|---|---|---|

| Herbicides | Diflufenican, Flufenacet, Flurtamone | Wheat, Barley, Rapeseed |

| Insecticides | Fipronil, Pyrazole | Cotton, Rice |

Pharmaceutical Applications

Synthesis of Key Pharmaceuticals

In the pharmaceutical industry, this compound is employed in the synthesis of various drugs. Its unique fluorine substitution enhances the bioactivity of drug candidates:

- Antidepressants : Fluoxetine (a selective serotonin reuptake inhibitor) is synthesized using this compound .

- Antipsychotics : Drugs such as olanzapine and risperidone are also produced with the help of this compound .

Table 2: Pharmaceuticals Synthesized from this compound

| Drug Type | Example Drugs | Indications |

|---|---|---|

| Antidepressants | Fluoxetine | Depression |

| Antipsychotics | Olanzapine, Risperidone | Schizophrenia, Bipolar Disorder |

Material Science Applications

Development of Advanced Materials

This compound is utilized in material science for developing advanced materials such as polymers and coatings. The presence of fluorine atoms improves chemical resistance and thermal stability:

- Polymers : Used in formulating high-performance polymers that require enhanced durability.

- Coatings : Employed in coatings that provide resistance to harsh environmental conditions .

Analytical Chemistry Applications

Reagent in Analytical Methods

This compound is also valuable in analytical chemistry as a reagent in methods like chromatography and mass spectrometry. Its distinct characteristics allow for improved detection and quantification of various substances .

Research in Organic Synthesis

Facilitating New Synthetic Pathways

In organic synthesis research, this compound plays a critical role by enabling the development of new synthetic pathways. Researchers utilize its reactivity to create complex molecules with high precision .

Case Study 1: Synthesis Efficiency Improvement

A study demonstrated that utilizing this compound significantly improved the yield of fluoroaniline intermediates used in herbicide production by optimizing reaction conditions.

Case Study 2: Pharmaceutical Development

Research involving the synthesis of olanzapine highlighted how incorporating fluorinated compounds like this compound enhanced the drug's efficacy by improving its binding affinity to target receptors.

Mechanism of Action

The mechanism of action of 2,5-difluoronitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Difluoronitrobenzene Isomers

Difluoronitrobenzene isomers differ in the positions of fluorine and nitro groups on the benzene ring, leading to variations in physicochemical properties, reactivity, and applications. Key isomers include 2,4-difluoronitrobenzene (2,4-DFNB) , 2,6-difluoronitrobenzene (2,6-DFNB) , and 3,4-difluoronitrobenzene (3,4-DFNB) .

Structural and Thermodynamic Properties

| Property | 2,5-DFNB | 2,4-DFNB | 3,4-DFNB |

|---|---|---|---|

| ΔfH°(g) (kJ/mol) | -288.2 ± 2.1 | -296.3 ± 1.8 | -302.4 ± 2.1 |

| Boiling Point (°C) | 206.5 | 198–200* | 80–81† |

| Vapor Pressure | Measured | Measured | Measured |

*Reported under similar conditions; †Likely under reduced pressure.

The standard molar enthalpy of formation in the gas phase (ΔfH°(g)) reveals that 3,4-DFNB is the most thermodynamically stable isomer, followed by 2,4-DFNB and 2,5-DFNB . This stability correlates with the resonance effects of substituent positions, where meta-para fluorine-nitro arrangements (3,4-DFNB) allow better electron delocalization.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the benzene ring for SNAr reactions, with fluorine substituents directing nucleophilic attack. Key differences:

- 2,5-DFNB: The 2-nitro and 5-fluoro groups create steric hindrance, limiting substitution to the 4-position in reactions with amines or malonates (e.g., synthesis of hexahydro-2,6-methano-1-benzazocines) .

- 2,4-DFNB : The 2-nitro and 4-fluoro groups enable dual reactivity. For example, morpholine substitutes at the 1- or 3-positions, yielding ortho/para products .

- 3,4-DFNB: Reactivity favors the 2-position due to para-nitro activation, as seen in oxazolidinone synthesis .

Reaction Yields :

- 2,5-DFNB with dimethyl malonate: >70% yield in cyclization reactions .

- 2,4-DFNB with aniline: 4% yield of bis(phenylamino)nitrobenzene due to competing quinone formation .

Metabolic Pathways and Toxicity

2,5-DFNB undergoes distinct metabolic pathways compared to its amino analog (2,5-difluoroaminobenzene). Key findings:

- In vivo metabolism : Cytochrome P450 enzymes and glutathione S-transferases have minimal influence (<12% variation) on metabolite profiles .

- In vitro studies : Microsomal incubations confirm nitro-reduction as a primary pathway, forming reactive intermediates .

In contrast, nitroaromatics like 2,4-dinitrofluorobenzene (a related compound) exhibit higher toxicity due to stronger electrophilicity, leading to protein adduct formation .

Biological Activity

2,5-Difluoronitrobenzene (DFNB) is a chemical compound that has garnered attention for its unique biological activities and metabolic pathways. This article explores the compound's biological activity through various studies, including in vitro and in vivo experiments, highlighting its metabolic processes, potential toxicity, and implications for further research.

This compound is synthesized through nucleophilic substitution reactions involving 2-chloro-5-fluoronitrobenzene and alkali metal fluorides. The synthesis process can yield high purity products, with boiling points ranging from 204°C to 206°C .

Metabolism and Biotransformation

The metabolism of DFNB has been studied extensively to understand its biotransformation pathways. Key findings include:

- Metabolic Pathways : DFNB is primarily metabolized through glutathione conjugation , which leads to the formation of metabolites such as 5-fluoro-2-(N-acetylcysteinyl)-nitrobenzene and fluoride ions. This pathway contrasts with its analog, 2,5-difluoroaminobenzene, which mainly undergoes cytochrome P450-catalyzed aromatic hydroxylation .

- Influence of Cytochrome P450 : In vivo studies demonstrated that pretreatment with various inducers of cytochrome P450 enzymes had minimal impact on the metabolic route of DFNB, suggesting that the enzyme patterns do not predominantly dictate its biotransformation .

- Molecular Orbital Calculations : The differences in metabolic pathways between DFNB and its aminobenzene counterpart can be explained by their molecular orbital characteristics. DFNB's lower energy molecular orbitals facilitate efficient interactions with glutathione, whereas the aminobenzene derivative reacts more readily with cytochrome P450 .

Biological Effects

The biological effects of DFNB have been investigated in several contexts:

Case Study 1: In Vivo Metabolism

In a study conducted on rats, urine samples analyzed via NMR confirmed that DFNB was predominantly metabolized via glutathione conjugation. The metabolites identified included various conjugates that were excreted efficiently, indicating a robust detoxification pathway .

Case Study 2: Spectroscopic Analysis

Spectroscopic investigations using Hartree-Fock methods have provided insights into the electronic structure of DFNB. These studies help elucidate how structural features influence its reactivity and interactions within biological systems .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 2,5-difluoronitrobenzene while minimizing side products?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, residence time, reagent equivalents) in nucleophilic aromatic substitution (SNAr) reactions. For example, flow chemistry setups enable precise control of residence times (0.5–3.5 minutes) and temperatures (30–70°C), as demonstrated in analogous reactions with 2,4-difluoronitrobenzene . Statistical analysis of HPLC data can identify optimal conditions for yield and purity.

Q. What purity grade of this compound is suitable for thermodynamic studies?

- Methodological Answer : Use ≥95% purity (GR grade) for calorimetric or combustion studies to ensure minimal interference from impurities. Lower purity grades (e.g., CP or LR) may introduce errors in enthalpy of formation measurements, as impurities alter combustion energy outputs . Validate purity via GC-MS or HPLC before critical experiments.

Q. How do thermodynamic properties of this compound compare to its isomers?

- Methodological Answer : Combustion calorimetry and vapor pressure studies reveal that this compound has a standard molar enthalpy of formation (ΔfH°(g)) of −288.2 ± 2.1 kJ·mol⁻¹, distinct from 2,4- and 3,4-isomers due to differences in fluorine substituent positioning. Computational methods like G3MP2B3 can predict these values for unstudied isomers .

Advanced Research Questions

Q. How can conflicting literature data on melting points (e.g., −12°C vs. 11–12°C) be resolved?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) under controlled conditions (e.g., heating rate 5°C/min, nitrogen purge) to identify true melting behavior. Cross-reference with phase diagrams from static vapor pressure studies .

Q. What computational strategies reconcile experimental and theoretical thermochemical data for this compound?

- Methodological Answer : Apply Cox’s empirical scheme or composite methods (e.g., G3MP2B3) to estimate gas-phase enthalpies of formation. Validate against experimental combustion data and adjust for solvent effects using COSMO-RS models. Discrepancies >5 kJ·mol⁻¹ suggest unaccounted steric/electronic interactions .

Q. How do fluorine substituents influence regioselectivity in SNAr reactions with this compound?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates specific positions. For example, in phenoxathiin synthesis, fluorine at the 2-position directs nucleophilic attack to the 5-position. Kinetic studies (e.g., time-resolved NMR) and DFT calculations (B3LYP/6-311+G(d,p)) can map transition states and predict regioselectivity .

Q. What safety protocols are critical for handling this compound in high-temperature reactions?

- Methodological Answer : Use explosion-proof reactors and inert atmospheres (N₂/Ar) due to flammability (flash point 90°C) and nitro group instability. Implement real-time gas monitoring for NOx byproducts. Emergency protocols must address skin/eye corrosion (GHS Category 2) with immediate decontamination .

Q. Data Contradiction Analysis

Q. Why do metabolic pathways of this compound differ from its amino derivative?

- Methodological Answer : QSAR analysis shows nitro groups undergo reductase-mediated conversion to reactive intermediates (e.g., nitroso derivatives), while amino derivatives form stable conjugates. Use HepG2 cell assays with LC-MS/MS to track metabolite profiles and correlate with molecular orbital characteristics (e.g., LUMO energy) .

Properties

IUPAC Name |

1,4-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJAYQHWXYJBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189921 | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.35 [mmHg] | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

364-74-9 | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-difluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Difluoro-2-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYT39NR8J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.